molecular formula C24H23BrN2O4S B3262798 3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole CAS No. 361480-16-2

3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole

Cat. No.: B3262798
CAS No.: 361480-16-2
M. Wt: 515.4 g/mol
InChI Key: LJTCBZPMLWEVER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This pyrazoline derivative features a 4-bromophenyl group at position 3, a 2,3-dimethoxyphenyl group at position 5, and a tosyl (p-toluenesulfonyl) group at position 1 (Figure 1). The bromophenyl and dimethoxyphenyl substituents contribute to its steric and electronic properties, while the tosyl group enhances stability and may influence bioavailability.

Properties

IUPAC Name

5-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23BrN2O4S/c1-16-7-13-19(14-8-16)32(28,29)27-22(20-5-4-6-23(30-2)24(20)31-3)15-21(26-27)17-9-11-18(25)12-10-17/h4-14,22H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJTCBZPMLWEVER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring with significant substitutions that enhance its reactivity and bioactivity. The presence of the bromophenyl, dimethoxyphenyl, and tosyl groups contributes to its unique pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C17H18BrN2O3SC_{17}H_{18}BrN_{2}O_{3}S. Its structure can be represented as follows:

3 4 bromophenyl 5 2 3 dimethoxyphenyl 1 tosyl 4 5 dihydro 1H pyrazole\text{3 4 bromophenyl 5 2 3 dimethoxyphenyl 1 tosyl 4 5 dihydro 1H pyrazole}

Key Features:

  • Bromophenyl Group: Enhances electrophilicity and potential interactions with biological targets.
  • Dimethoxyphenyl Group: May influence lipophilicity and solubility.
  • Tosyl Group: Facilitates various chemical transformations and enhances solubility.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar pyrazole derivatives can inhibit the growth of various bacterial strains such as E. coli and Staphylococcus aureus . The presence of the bromine atom in the structure may enhance the compound's ability to penetrate bacterial membranes.

Anticancer Properties

Compounds containing the pyrazole nucleus have been evaluated for their anticancer activities. A notable study demonstrated that certain pyrazole derivatives exhibited promising results against several cancer cell lines, including breast and prostate cancer . The mechanism of action often involves the modulation of cell signaling pathways related to proliferation and apoptosis.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been widely studied. Compounds similar to this compound have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro . This suggests that this compound may serve as a therapeutic agent in managing inflammatory diseases.

The biological activity of this compound is thought to be mediated through interactions with specific molecular targets such as enzymes or receptors. The bromophenyl group enhances binding affinity due to its electron-withdrawing nature, while the tosyl group may facilitate interactions with active sites on target proteins.

Case Studies

StudyFindingsReference
Burguete et al.Synthesized novel pyrazoles showing antibacterial activity against E. coli and S. aureus
Selvam et al.Developed MAO-B inhibitors with anti-inflammatory properties
Chovatia et al.Evaluated anti-tubercular activity against Mycobacterium tuberculosis

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Properties

Key Substituent Effects:
  • Halogen vs. Methoxy Groups: The 4-bromophenyl group (electron-withdrawing) contrasts with the 4-chlorophenyl group in the compound from , which has a 3,4-dimethoxyphenyl substituent. Bromine’s larger atomic radius may enhance hydrophobic interactions in biological systems compared to chlorine . The 2,3-dimethoxyphenyl group in the target compound differs from the 3,4-dimethoxyphenyl configuration in and .
  • Tosyl Group vs. Other Sulfonyl/Methoxy Groups :

    • The tosyl group (p-toluenesulfonyl) at position 1 differs from the methylsulfonyl group in compound 2i () and the methoxyphenyl group in 2k . Tosyl’s aromatic ring may facilitate π-π stacking interactions in therapeutic targets .
Spectroscopic and Computational Insights:
  • IR and NMR data for analogs (e.g., 2i and 2k in ) highlight characteristic peaks for C=N (1583–1510 cm⁻¹), SO₂ (1307–1313 cm⁻¹), and aromatic C-H out-of-plane deformations (813–819 cm⁻¹). These features are consistent with the target compound’s expected spectral profile .
Table 1: Key Structural Analogs and Reported Activities
Compound ID/Reference Substituents Molecular Formula Biological Activity
Target Compound 3-(4-Br), 5-(2,3-diOMe), 1-Tosyl C₂₃H₂₂BrN₃O₄S Inferred: Potential antimicrobial/anti-inflammatory (based on substituent similarity)
2i () 3-(4-Br), 5-(4-Cl), 1-(methylsulfonyl) C₂₃H₁₉BrClN₃O₂S Not explicitly reported; structural focus
5a-l () 3-(3,4-diOMe), 5-(substituted aryl), 1-(2,4-dinitro) ~C₂₄H₂₀N₄O₆ Antioxidant (up to 70% DPPH scavenging), antimicrobial (MIC: 12.5–50 µg/mL)
Oxadiazole derivatives () 4-Br, 3,4-diOMe (non-pyrazoline core) C₁₈H₁₄BrN₃O₃ Anti-inflammatory (59.5–61.9% inhibition vs. indomethacin’s 64.3%)
5b, 5e, 5f () Dichlorophenyl/chlorophenyl substituents C₁₆H₁₂Cl₃N₃ Antimicrobial (MIC: 2–8 µg/mL), anti-inflammatory (phospholipase A₂ inhibition)
Activity Trends:
  • Halogenated Derivatives : Bromine and chlorine substituents correlate with enhanced antimicrobial activity. For example, dichlorophenyl analogs in show MIC values as low as 2 µg/mL .
  • Methoxy Positioning : 3,4-Dimethoxyphenyl derivatives () exhibit stronger antioxidant activity than 2,3-dimethoxy analogs, likely due to improved electron donation .
  • Sulfonyl Groups: Tosyl and methylsulfonyl groups () may improve metabolic stability compared to nonsulfonated analogs.

Q & A

Q. What are the standard synthetic routes for 3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole, and how are intermediates characterized?

The compound is typically synthesized via a Claisen-Schmidt condensation between a substituted chalcone precursor and tosyl hydrazine, followed by cyclization under acidic or thermal conditions. Key intermediates, such as the α,β-unsaturated ketone, are characterized using NMR (¹H/¹³C) and IR spectroscopy to confirm regioselectivity and functional group integrity . Final product purity is validated via HPLC or melting point analysis.

Q. Which spectroscopic and crystallographic methods are most effective for structural elucidation?

X-ray crystallography is the gold standard for resolving the stereochemistry of the dihydro-pyrazole core, particularly the cis or trans configuration at the C4-C5 position . Complementary techniques include:

  • ¹H NMR : Assigns proton environments (e.g., aromatic vs. methoxy groups).
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns.
  • IR spectroscopy : Identifies functional groups like sulfonamide (tosyl) stretches (~1360 cm⁻¹) .

Q. What biological activities are commonly screened for this class of pyrazole derivatives?

Primary assays focus on antimicrobial, antifungal, and anti-inflammatory activities. For example:

  • Antifungal : Broth microdilution assays against Candida spp. (MIC values reported) .
  • Antibacterial : Disk diffusion methods targeting Gram-positive/negative strains .
  • Cytotoxicity : MTT assays on mammalian cell lines to assess therapeutic windows .

Advanced Research Questions

Q. How does stereochemistry at the C4-C5 position influence pharmacological activity?

Diastereomers of similar pyrazole derivatives exhibit divergent bioactivity profiles. For instance, cis-configured analogs show enhanced antifungal potency due to improved target binding (e.g., fungal lanosterol demethylase), while trans isomers may display reduced efficacy. Separation via chiral HPLC or recrystallization, followed by comparative bioassays, is critical .

Q. What strategies mitigate regioselectivity challenges during cyclization?

Competing pathways (e.g., 1,3- vs. 1,5-electrocyclization) are minimized by:

  • Catalyst choice : Use of p-TsOH or BF₃·Et₂O to favor pyrazoline formation.
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance cyclization yields .
  • Temperature control : Slow heating (60–80°C) reduces side products like open-chain hydrazones .

Q. How can computational modeling predict structure-activity relationships (SAR)?

Molecular docking (AutoDock Vina) and DFT calculations identify key interactions:

  • Tosyl group : Stabilizes binding via hydrophobic pockets in enzyme active sites.
  • Methoxy substituents : Participate in hydrogen bonding with residues (e.g., Thr318 in COX-2) .
  • Electrostatic potential maps : Highlight regions for functionalization (e.g., bromophenyl for halogen bonding) .

Q. How can contradictions in biological data across studies be resolved?

Discrepancies in MIC or IC₅₀ values often arise from assay variability (e.g., inoculum size, solvent controls). Standardized protocols (CLSI guidelines) and orthogonal assays (e.g., time-kill kinetics for antimicrobials) improve reproducibility. Structural reanalysis (e.g., XRD) can confirm if polymorphic forms underlie activity differences .

Q. What role does crystal engineering play in enhancing physicochemical properties?

Co-crystallization with coformers (e.g., succinic acid) improves solubility and stability. For example, modifying the 2,3-dimethoxyphenyl moiety alters packing motifs, as shown in triclinic vs. monoclinic crystal systems, which impact dissolution rates .

Q. How do solvent polarity and substituents affect photophysical properties?

Emission spectra (λem ~356 nm in DMSO) shift with solvent polarity due to intramolecular charge transfer (ICT) between electron-rich (dimethoxyphenyl) and electron-deficient (bromophenyl) groups. These properties are leveraged in fluorescence-based cellular imaging or sensor design .

Q. What toxicological profiling is required for preclinical development?

In vitro models (e.g., hepatic CYP450 inhibition, Ames test) assess metabolic stability and genotoxicity. In vivo acute toxicity studies (rodent models) establish LD₅₀ values, while histopathology evaluates organ-specific effects .

Q. Notes

  • All methods are derived from peer-reviewed studies using the compound or structurally analogous derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.